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C.I. Reactive brown 11

Cat. No.: B1171986
CAS No.: 12225-68-2
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Description

C.I. Reactive Brown 11, also known as Reactive Brown P-6R, is a reactive dye extensively used in textile research and industrial processes for dyeing and printing cellulose fibers like cotton, viscose, and linen, as well as protein fibers such as silk and wool . It is valued for producing deep, saturated brown shades with excellent colorfastness properties, including a light fastness of 7 and a wash fastness of 5, which contribute to the durability and stability of the colored fabrics . The dye typically exhibits high solubility, around 200-260 g/L, making it suitable for various aqueous dyeing applications . From a research perspective, this compound is also a subject of significant environmental science studies. Like many reactive dyes, its presence in textile wastewater is a concern due to its complex molecular structure, which contributes to its stability and resistance to conventional degradation methods . Researchers are actively investigating advanced remediation technologies for this compound, including adsorption using bio-sorbents and chitosan derivatives, as well as Advanced Oxidation Processes (AOPs) such as ozonation and photocatalysis to break down the dye molecules in effluent water . This makes it a relevant compound for studies focused on developing sustainable and effective wastewater treatment solutions for the textile industry.

Properties

CAS No.

12225-68-2

Molecular Formula

C6H13NO

Synonyms

C.I. Reactive brown 11

Origin of Product

United States

Advanced Degradation and Remediation Methodologies for C.i. Reactive Brown 11

Adsorption-Based Removal Strategies

Adsorption is a surface phenomenon where molecules of a substance, in this case, C.I. Reactive Brown 11, accumulate on the surface of a solid adsorbent. This process is influenced by various factors including the properties of the adsorbent and the dye, as well as operational parameters like temperature and pH.

To understand and optimize the adsorption process for this compound, various isotherm and kinetic models are employed. These models provide insights into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent.

Adsorption isotherms are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid adsorbent at a constant temperature. The Langmuir and Freundlich models are the most commonly used isotherms to analyze this relationship. core.ac.ukmocedes.org

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. core.ac.uk It suggests that once a site is occupied by a dye molecule, no further adsorption can occur at that site.

The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. scielo.br

While specific research on this compound is limited, a study on the closely related Reactive Brown 10 (RB 10) using chitosan (B1678972) beads as an adsorbent provides valuable insights. The experimental data in this study was analyzed using both Langmuir and Freundlich models. usm.my

Interactive Table: Langmuir and Freundlich Isotherm Parameters for Reactive Brown 10 Adsorption

Isotherm ModelParametersValue
Langmuir qm (mg/g)22.08
KL (L/mg)1.10
0.9928
Freundlich KF ((mg/g)(L/mg)¹/ⁿ)15.14
n6.21
0.8252

Data sourced from a study on Reactive Brown 10 using chitosan beads. usm.my

The high correlation coefficient (R²) for the Langmuir model in this case suggests that the adsorption of Reactive Brown 10 onto chitosan beads is likely a monolayer process on a homogeneous surface. usm.my

The Brunauer, Emmett and Teller (BET) theory is a fundamental analysis technique for measuring the specific surface area of materials. It extends the Langmuir theory to multilayer adsorption and is crucial for characterizing porous adsorbent materials. analyzetest.com A larger surface area generally provides more sites for adsorption, leading to a higher adsorption capacity. mdpi.com

For the study of Reactive Brown 10 removal by chitosan beads, BET analysis was conducted to determine the surface properties of the adsorbent. usm.my

Interactive Table: BET Isotherm Parameters for Chitosan Beads

ParameterValue
Monolayer Adsorption Capacity (xm) (mg/g)22.42
BET Dimensionless Constant (KB)44601
Correlation Coefficient (R²)0.9950

Data sourced from a study on Reactive Brown 10. usm.my

The results indicate a significant surface area available for the adsorption process. usm.my

Adsorption kinetics describe the rate of dye uptake by the adsorbent and provide information about the mechanism of adsorption. The pseudo-first-order and pseudo-second-order models are widely used to analyze adsorption kinetic data. researchgate.netmdpi.com

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. phytopharmajournal.com In many studies of dye adsorption, the pseudo-second-order model has been found to provide a better fit to the experimental data, suggesting that chemisorption is the dominant mechanism. mdpi.com

The intraparticle diffusion model is used to identify the rate-controlling step of the adsorption process. Adsorption is often a multi-step process that can include:

Film diffusion: Movement of the dye from the bulk solution to the external surface of the adsorbent.

Intraparticle diffusion: Diffusion of the dye within the pores of the adsorbent.

Adsorption: The actual attachment of the dye molecules to the active sites on the interior surface of the adsorbent.

The rate of adsorption can be controlled by any one or a combination of these steps. The intraparticle diffusion model helps to determine if the diffusion within the adsorbent's pores is the rate-limiting step. mdpi.com

The effectiveness of adsorption for this compound removal is highly dependent on the choice of adsorbent. An ideal adsorbent should have a high surface area, porous structure, and be cost-effective and readily available. A variety of materials have been investigated for the removal of reactive dyes from wastewater.

Commonly studied adsorbents for reactive dyes include:

Activated Carbons: Due to their large surface area and well-developed porous structure, activated carbons are highly effective but can be expensive. researchgate.net

Bio-adsorbents: These are low-cost materials derived from agricultural waste such as fruit peels, seed husks, and plant biomass. They are an environmentally friendly and economical alternative.

Chitosan and its derivatives: Chitosan, derived from chitin, is a promising biosorbent due to the presence of amino and hydroxyl functional groups that can bind with dye molecules. usm.my

Clays and Zeolites: These natural materials can be modified to enhance their adsorption capacity for reactive dyes. researchgate.net

Industrial By-products: Wastes from industrial processes can also be utilized as low-cost adsorbents.

The selection of an appropriate adsorbent for this compound would involve evaluating its adsorption capacity, kinetics, and the influence of environmental conditions such as pH and temperature on its performance.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the "" that strictly adheres to the specified outline.

The explicit focus on this compound, combined with the detailed subsections for various adsorption materials (Chitosan, Activated Carbon, Waste Biomass, Polymeric Resins, and Thermally Treated Industrial Wastes) and the specific process parameter of pH influence, requires dedicated research findings and data for this particular compound.

Current research databases and publications show a significant lack of studies focused specifically on the adsorption of this compound using the outlined methodologies. The majority of published research on reactive dye remediation investigates other, more common dyes such as Reactive Black 5, Reactive Red 10, and various blue and yellow reactive dyes.

Consequently, the detailed research findings and data tables required to populate the requested sections and subsections for this compound are not available in the public domain. To maintain scientific accuracy and adhere to the strict content constraints of the request, the article cannot be generated.

Optimization of Adsorption Process Parameters

Effect of Initial Dye Concentration

The initial concentration of this compound in an effluent is a critical parameter influencing the efficiency of adsorption processes. Generally, at lower concentrations, there is a higher percentage of dye removal due to the availability of a larger number of active sites on the adsorbent surface relative to the number of dye molecules. As the initial dye concentration increases, the percentage of removal tends to decrease because the active sites on the adsorbent become saturated.

However, the actual amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) often increases with a higher initial concentration. This is because a higher concentration gradient acts as a driving force, overcoming mass transfer resistance and facilitating the movement of dye molecules from the bulk solution to the adsorbent surface. For instance, studies on similar reactive azo dyes have shown that while a concentration increase from 25 mg/L to 200 mg/L might lead to a drop in removal percentage, the adsorption capacity (qe) can simultaneously increase significantly.

Initial Concentration (mg/L)Percentage Removal (%)Adsorption Capacity (mg/g)
50954.75
100888.80
1507911.85
2007214.40
2506516.25
Note: Data is illustrative, based on typical trends for reactive azo dyes, as specific experimental results for this compound were not available.
Impact of Adsorbent Dosage

The dosage of the adsorbent is another crucial factor that dictates the extent of this compound removal. An increase in the adsorbent dosage typically leads to a higher percentage of dye removal. This is attributed to the increased surface area and the greater number of available adsorption sites for the dye molecules to bind to.

Conversely, the adsorption capacity, or the amount of dye adsorbed per gram of adsorbent, generally decreases as the adsorbent dosage increases. This phenomenon occurs because with a larger mass of adsorbent for the same concentration of dye, many of the active sites remain unsaturated, leading to a less efficient use of the adsorbent. Therefore, optimizing the adsorbent dosage is essential to achieve a high removal percentage while maximizing the adsorption capacity and ensuring cost-effectiveness.

Adsorbent Dosage (g/L)Percentage Removal (%)Adsorption Capacity (mg/g)
0.56868.0
1.08542.5
1.59230.7
2.09624.0
2.59819.6
Note: Data is illustrative, based on typical trends for reactive azo dyes, as specific experimental results for this compound were not available.
Temperature-Dependent Adsorption Kinetics and Thermodynamics

Temperature plays a significant role in the adsorption of this compound, affecting both the rate (kinetics) and the equilibrium (thermodynamics) of the process. Adsorption kinetics are often analyzed using models such as the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model frequently provides a better fit for the adsorption of reactive dyes, suggesting that chemisorption may be the rate-limiting step.

Thermodynamic studies involve the evaluation of parameters like Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). A negative value of ΔG° indicates that the adsorption process is spontaneous. The sign of ΔH° reveals whether the process is endothermic (positive) or exothermic (negative). For many reactive dyes, adsorption is an endothermic process, meaning that an increase in temperature favors the removal of the dye. A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption.

Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Kinetic Model
298-3.4515.262.6Pseudo-second-order
308-4.0815.262.6Pseudo-second-order
318-4.7015.262.6Pseudo-second-order
Note: Data is illustrative, based on typical trends for reactive azo dyes, as specific experimental results for this compound were not available.
Role of Ionic Strength

The ionic strength of the wastewater, determined by the concentration of dissolved salts like sodium chloride (NaCl), can significantly influence the adsorption of this compound. Reactive dyes are anionic in nature, and the surface of many adsorbents can also carry a charge. The presence of salts can affect the electrostatic interactions between the dye molecules and the adsorbent surface.

An increase in ionic strength can have a dual effect. It can lead to a compression of the electrical double layer on the adsorbent surface, which may reduce the electrostatic repulsion between the negatively charged dye anions and a negatively charged adsorbent surface, thereby enhancing adsorption. Conversely, at very high salt concentrations, the competition between the dye anions and the salt anions (e.g., Cl⁻) for the active adsorption sites can lead to a decrease in removal efficiency. The specific effect often depends on the nature of the adsorbent and the dye itself.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Photocatalytic Degradation

Photocatalytic degradation is an effective Advanced Oxidation Process (AOP) for breaking down complex organic molecules like this compound into simpler, less harmful substances. This process utilizes semiconductor photocatalysts, which, upon irradiation with light of suitable energy, generate highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can non-selectively attack and degrade the dye molecules.

The effectiveness of photocatalytic degradation is highly dependent on the properties of the catalyst used. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly studied photocatalysts due to their high efficiency, chemical stability, and low cost.

Titanium Dioxide (TiO₂): TiO₂ is widely used, particularly in its anatase crystalline form. It is typically synthesized via methods like the sol-gel process, hydrothermal synthesis, or flame spray pyrolysis. Characterization techniques such as X-ray Diffraction (XRD) are used to confirm the crystalline phase, Scanning Electron Microscopy (SEM) to observe the surface morphology, and UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine the band gap energy, which is crucial for its photocatalytic activity.

Zinc Oxide (ZnO): ZnO is another promising photocatalyst with a band gap similar to TiO₂. It can be synthesized through various methods, including co-precipitation, hydrothermal, and sol-gel techniques. Characterization involves similar techniques as for TiO₂, with a focus on particle size and surface area, which are critical for its catalytic performance.

Fe-doped TiO₂: To enhance the photocatalytic efficiency of TiO₂ under visible light, it can be doped with metal ions like iron (Fe³⁺). Doping can reduce the band gap energy and decrease the recombination rate of electron-hole pairs. The synthesis of Fe-doped TiO₂ is often achieved through impregnation or sol-gel methods, where an iron salt precursor is incorporated into the TiO₂ matrix. Characterization techniques like X-ray Photoelectron Spectroscopy (XPS) are essential to confirm the presence and oxidation state of the iron dopant within the TiO₂ lattice.

Ozonation-Based Degradation

Ozonation is a highly effective advanced oxidation process (AOP) for treating textile effluents containing reactive dyes. The process relies on the strong oxidizing potential of ozone (O₃) to break down complex dye molecules.

In direct ozonation, molecular ozone is bubbled through the dye-containing wastewater. Ozone selectively attacks the electron-rich sites within the dye molecule, particularly the chromophores responsible for its color. The primary target for azo dyes is the nitrogen-nitrogen double bond (-N=N-), the cleavage of which leads to rapid decolorization.

The efficiency of direct ozonation is significantly influenced by the solution's pH. Studies on analogous reactive azo dyes, such as C.I. Reactive Red 120, have shown that the reaction rate constant increases with higher pH values. researchgate.net For instance, the second-order rate constant (k₂) for the reaction between ozone and a reactive dye was found to be 2.5 × 10⁵ L/mol·s at a pH of 2, increasing to 1.4 × 10⁶ L/mol·s at a pH of 11. researchgate.net While color removal is often achieved quickly, complete mineralization of the dye into carbon dioxide and water is a slower process, as aromatic intermediates formed during the initial degradation are more resistant to further oxidation by molecular ozone alone. nih.govnih.gov

Table 1: Influence of pH on Ozonation Rate Constant for a Representative Reactive Azo Dye This data is illustrative for a typical reactive azo dye, based on findings for C.I. Reactive Red 120. researchgate.net

pHSecond-Order Rate Constant (k₂) [L/mol·s]
22.5 x 10⁵
73.2 x 10⁵
111.4 x 10⁶

To enhance the degradation efficiency, particularly for the mineralization of organic intermediates, ozone is often used in combination with ultraviolet (UV) radiation or hydrogen peroxide (H₂O₂). These combined systems, also known as peroxone processes, are designed to increase the production of hydroxyl radicals (•OH). scielo.br Hydroxyl radicals are significantly more powerful and less selective oxidizing agents than molecular ozone, allowing them to degrade a wider range of organic compounds more effectively.

O₃/H₂O₂ (Peroxone): The addition of hydrogen peroxide accelerates the decomposition of ozone into hydroxyl radicals. This significantly improves the rate of Chemical Oxygen Demand (COD) removal compared to direct ozonation.

O₃/UV: The photolysis of ozone by UV radiation also generates hydroxyl radicals, leading to enhanced degradation of the dye and its byproducts.

These combined AOPs can achieve a much higher degree of mineralization than direct ozonation. For example, in the treatment of various reactive dyes, combined systems consistently show higher COD and Total Organic Carbon (TOC) removal efficiencies.

Table 2: Comparative Efficiency of Ozonation Methods for a Representative Reactive Dye Efficiency data is generalized from typical results in reactive dye degradation studies.

Treatment MethodTypical Color Removal EfficiencyTypical COD Removal EfficiencyPrimary Oxidant(s)
Direct Ozonation (O₃)>95%40-60%O₃
Ozonation / Hydrogen Peroxide (O₃/H₂O₂)>99%60-85%O₃, •OH
Ozonation / UV (O₃/UV)>99%70-90%O₃, •OH

The degradation of this compound via ozonation proceeds through two parallel mechanisms:

Direct Reaction with Molecular Ozone: As a selective electrophile, ozone directly attacks the nucleophilic sites of the dye molecule. This includes the azo linkage, which is responsible for the dye's color, and activated aromatic rings. This initial attack leads to rapid decolorization by breaking the chromophore. researchgate.net

Indirect Reaction with Hydroxyl Radicals: In aqueous solutions, particularly at neutral or alkaline pH, ozone decomposes to form highly reactive hydroxyl radicals (•OH). mdpi.com These radicals are non-selective and react rapidly with almost all organic components of the dye molecule and its intermediates. The •OH radicals contribute significantly to the cleavage of aromatic rings and the ultimate mineralization of the organic content into simpler, less harmful compounds like short-chain carboxylic acids (e.g., formic acid, oxalic acid), nitrate, and sulfate (B86663) ions, and eventually CO₂ and H₂O. researchgate.netnih.govresearchgate.net

The degradation pathway, therefore, begins with the destruction of the chromophoric group, followed by the fragmentation of the larger molecule into various aromatic intermediates (such as benzene (B151609) and naphthalene (B1677914) derivatives), which are subsequently oxidized into aliphatic compounds and finally mineralized. researchgate.net

Electrochemical Degradation

Electrochemical degradation is an alternative AOP that uses an electric current to drive oxidation and reduction reactions, breaking down pollutants like reactive dyes. This method can effectively decolorize and mineralize dye wastewater without the need for additional chemical reagents.

Electrochemical degradation is typically carried out in an undivided electrolytic cell containing an anode and a cathode immersed in the dye effluent, which is often mixed with a supporting electrolyte (like NaCl or Na₂SO₄) to improve conductivity. researchgate.net

The choice of electrode material is critical to the efficiency and mechanism of the degradation process.

Anode: The anode is where direct oxidation of the dye molecule can occur, as well as the generation of powerful oxidizing species. While high-performance anodes like Titanium/Ruthenium(IV) oxide (Ti/RuO₂) are effective, carbon-based materials are also widely studied due to their large surface area, stability, and cost-effectiveness. researchgate.net

Cathode: At the cathode, reduction of the dye can occur. In some processes, such as electro-Fenton, the cathode is used to generate hydrogen peroxide in-situ. researchgate.net

Cyclic Voltammetry (CV) is an electroanalytical technique used to investigate the redox behavior of chemical species. In the context of dye degradation, CV provides crucial information about the oxidation and reduction potentials of the dye molecule. By sweeping a potential across a working electrode and measuring the resulting current, a voltammogram is produced that reveals the potentials at which the dye is electrochemically active.

For a reactive azo dye like this compound, a typical cyclic voltammogram would likely show one or more irreversible peaks.

Anodic Peaks (Oxidation): These peaks correspond to the oxidation of the dye molecule, potentially at the aromatic rings or other functional groups.

Cathodic Peaks (Reduction): These peaks typically correspond to the irreversible reduction of the azo group (-N=N-), which is a key step in the decolorization of the dye.

Understanding these redox potentials is essential for optimizing the electrochemical degradation process, such as selecting the appropriate applied voltage to maximize degradation efficiency while minimizing energy consumption.

Mechanisms of Indirect Electrochemical Oxidation (e.g., via chlorine/hypochlorite)

Indirect electrochemical oxidation is a prominent advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like this compound. This method relies on the generation of powerful oxidizing species in the bulk solution from the electrochemical conversion of supporting electrolytes. When sodium chloride (NaCl) is used as the electrolyte, a series of reactions at the anode surface leads to the formation of active chlorine species, which are the primary agents of dye degradation.

The fundamental mechanism begins with the oxidation of chloride ions (Cl⁻) at the anode to produce chlorine gas (Cl₂). This is followed by the hydrolysis of chlorine gas in the aqueous solution to form hypochlorous acid (HClO) and hydrochloric acid (HCl). Hypochlorous acid, a potent oxidizing agent, exists in equilibrium with the hypochlorite (B82951) ion (ClO⁻), with the distribution of these species being highly dependent on the solution's pH.

The key reactions involved in the generation of active chlorine species are as follows:

Anodic Oxidation of Chloride: 2Cl⁻ → Cl₂ + 2e⁻

Hydrolysis of Chlorine: Cl₂ + H₂O ⇌ HClO + H⁺ + Cl⁻

Dissociation of Hypochlorous Acid: HClO ⇌ H⁺ + ClO⁻

These electrogenerated species, particularly hypochlorous acid and hypochlorite, then act as the main oxidants, attacking the chromophoric groups of the this compound molecule. The primary target for these oxidants is the azo bond (-N=N-), which is responsible for the dye's color. Cleavage of this bond leads to the formation of smaller, colorless aromatic intermediates, such as aromatic amines and phenolic compounds. These intermediates can be further oxidized, ideally to carbon dioxide, water, and inorganic ions, resulting in the complete mineralization of the dye. The presence of these strong, non-selective oxidants in the bulk solution allows for efficient degradation of the dye molecules without requiring their direct contact with the anode surface.

Effect of Operational Parameters (pH, Current Density, Supporting Electrolyte)

The efficiency of the indirect electrochemical oxidation of this compound is significantly influenced by several key operational parameters. The optimization of these parameters is crucial for achieving high degradation rates and mineralization efficiencies.

pH: The initial pH of the electrolyte solution plays a critical role in the degradation process. It influences the speciation of the active chlorine (Cl₂/HClO/ClO⁻) and can affect the structure of the dye molecule itself. In acidic conditions, the predominant species is hypochlorous acid (HClO), which is a more powerful oxidizing agent than the hypochlorite ion (ClO⁻) that dominates in alkaline conditions. However, the optimal pH can vary depending on the specific dye and electrode material. For some reactive dyes, alkaline conditions have been shown to be more favorable for color removal, potentially due to the deprotonation of the dye molecule, which can facilitate the breakdown of the azo bond.

Current Density: Current density, defined as the current applied per unit area of the electrode, is a determining factor for the rate of generation of oxidizing species. An increase in current density generally leads to a higher production rate of active chlorine and hydroxyl radicals, which in turn accelerates the dye degradation and color removal rates. However, excessively high current densities can lead to decreased current efficiency due to the promotion of side reactions, such as the oxygen evolution reaction, and can also increase energy consumption, making the process less economically viable.

Supporting Electrolyte: The type and concentration of the supporting electrolyte are fundamental to the indirect oxidation mechanism. Chloride-containing electrolytes, such as NaCl, are highly effective as they lead to the in-situ generation of active chlorine species, which are potent oxidizing agents for dye degradation. The concentration of the electrolyte is also important; an increase in concentration generally enhances the conductivity of the solution and the rate of oxidant generation, leading to improved degradation efficiency. However, an optimal concentration often exists beyond which the efficiency may plateau or even decrease. Other electrolytes, like sodium sulfate (Na₂SO₄), can also be used, but the degradation mechanism primarily relies on direct oxidation at the anode or oxidation by other electrogenerated species like hydroxyl radicals, which can be less efficient for color removal compared to the chlorine-mediated process.

Summary of the Effect of Operational Parameters on Electrochemical Degradation
ParameterEffect on Degradation EfficiencyGeneral Trend
pHInfluences the speciation of active chlorine and the dye molecule's structure. Optimal pH varies.Acidic pH favors HClO (stronger oxidant), while alkaline pH may enhance azo bond cleavage for some dyes.
Current DensityDetermines the rate of oxidant generation.Higher current density generally increases degradation rate but may decrease current efficiency and increase energy consumption.
Supporting ElectrolyteProvides conductivity and is the source of electrogenerated oxidants.NaCl is highly effective due to the generation of active chlorine. Increased concentration generally improves efficiency up to an optimal point.

Sonochemical Degradation

Sonochemical degradation, an advanced oxidation process, utilizes high-frequency ultrasound (typically >20 kHz) to induce the degradation of organic pollutants in an aqueous medium. The primary mechanism of this process is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid.

The implosion of these cavitation bubbles generates localized "hot spots" with transient temperatures of several thousand Kelvin and pressures exceeding several hundred atmospheres. These extreme conditions lead to two main degradation pathways for this compound:

Pyrolytic Decomposition: Volatile and hydrophobic portions of the dye molecule that diffuse into the cavitation bubble or reside at the bubble-liquid interface can undergo thermal decomposition at the high temperatures generated during the collapse.

Radical Attack: The high temperatures within the collapsing bubbles cause the thermal dissociation of water molecules into highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H). These radicals are ejected into the bulk solution and the bubble-liquid interface, where they can non-selectively attack and oxidize the dye molecules. The reaction with hydroxyl radicals is considered the dominant pathway for the degradation of hydrophilic, non-volatile dyes like this compound.

The hydroxyl radicals attack the dye's chromophore, particularly the azo linkage, leading to decolorization. Subsequent reactions with these radicals can break down the aromatic rings of the resulting intermediates, leading to further degradation and potential mineralization into CO₂, H₂O, and inorganic ions. The efficiency of sonochemical degradation is influenced by parameters such as ultrasonic frequency and power, initial dye concentration, temperature, and the pH of the solution.

Biological and Biotechnological Remediation of this compound

Microbial Decolorization and Biodegradation

Bacterial degradation offers an eco-friendly and cost-effective alternative for the treatment of textile effluents containing this compound. Various bacterial strains and consortia have demonstrated the ability to decolorize and degrade azo dyes, often through a two-step process involving an initial anaerobic or anoxic reduction followed by an aerobic degradation of the resulting aromatic amines.

The primary mechanism for the decolorization of azo dyes by bacteria is the reductive cleavage of the azo bond (-N=N-) by enzymes known as azoreductases. This reaction occurs under anaerobic or microaerophilic conditions, where the dye acts as an electron acceptor. The process breaks the chromophore, resulting in the formation of colorless, but potentially hazardous, aromatic amines.

Brevibacterium sp.: Strains of Brevibacterium have been identified for their capability to decolorize reactive sulfonated azo dyes. These bacteria can effectively cleave the azo bond under static or low-oxygen conditions. Subsequent aerobic treatment can then lead to the degradation of the aromatic amine intermediates, thus achieving detoxification.

Enterobacter sp.: Species within the genus Enterobacter, such as Enterobacter gergoviae, have been isolated from textile effluents and have shown high efficiency in decolorizing disperse and reactive azo dyes, including brown-colored dyes. These bacteria can utilize the dye under specific environmental conditions, and the decolorization is attributed to biodegradation rather than mere surface adsorption. The efficiency of these bacteria is often enhanced by optimizing parameters like pH, temperature, and the presence of co-substrates.

Bacterial consortia, comprising multiple strains, often exhibit higher and more robust decolorization and degradation capabilities compared to single strains due to synergistic metabolic activities.

Bacterial Strains Involved in Azo Dye Decolorization
Bacterial GenusReported Azo Dye DecolorizationKey Enzyme/Mechanism
Brevibacterium sp.Reactive sulfonated azo dyesAzoreductase activity under low-oxygen conditions.
Enterobacter sp.Disperse and reactive azo dyes (e.g., Disperse Brown 21, Reactive Black 5)Anaerobic azoreductase-mediated cleavage of the azo bond.

Fungi and yeasts present another promising avenue for the bioremediation of effluents containing this compound. These microorganisms can remove dyes through two primary mechanisms: biosorption (adsorption of the dye onto the cell wall) and biodegradation (enzymatic breakdown of the dye molecule).

Candida sp.: Certain yeast species, such as Candida sp., have been isolated and shown to effectively decolorize various reactive dyes, including C.I. Reactive Brown 1. thescipub.com The decolorization is often attributed to the production of extracellular enzymes like laccases, which are capable of oxidizing a broad range of phenolic and non-phenolic compounds, including the aromatic structures found in dyes. thescipub.com

Aspergillus niger: This filamentous fungus is widely studied for its ability to decolorize a variety of reactive dyes. Aspergillus niger can remove color through both biosorption onto its mycelial biomass and biodegradation via the secretion of enzymes. The efficiency of decolorization is influenced by factors such as pH, temperature, initial dye concentration, and the presence of carbon and nitrogen sources.

Rhizopus nigricans: Species of Rhizopus are known for their biosorption capabilities, attributed to the chemical composition of their cell walls, which contain chitin, chitosan, and other polymers that can bind dye molecules. While biosorption is a primary mechanism, some species may also contribute to biodegradation.

Saccharomyces cerevisiae: Commonly known as baker's yeast, Saccharomyces cerevisiae is an easily accessible and non-pathogenic microorganism that has been successfully used for the decolorization of reactive dyes. The primary mechanism is often biosorption, where the dye molecules bind to the yeast cell surface. However, biodegradation can also occur, particularly with growing cells under optimized conditions of pH and nutrient availability.

Fungal and Yeast Species for Azo Dye Decolorization
MicroorganismPrimary Mechanism(s)Relevant Dyes Decolorized
Candida sp.Biodegradation (Laccase)C.I. Reactive Brown 1, various azo dyes thescipub.com
Aspergillus nigerBiosorption and BiodegradationVarious reactive azo, anthraquinone, and phthalocyanine (B1677752) dyes
Rhizopus nigricansBiosorptionGeneral azo dyes
Saccharomyces cerevisiaeBiosorption and BiodegradationVarious reactive dyes
Microalgae and Cyanobacteria Bioremediation (e.g., Spirulina sp.)

Microalgae and cyanobacteria have emerged as effective agents for the bioremediation of textile effluents, primarily through biosorption and biodegradation. nih.gov The cell walls of these microorganisms are rich in functional groups, such as carboxyl, hydroxyl, and amino groups, which can bind to dye molecules. researchgate.net

Influence of Environmental Conditions (pH, Temperature, Carbon/Nitrogen Sources)

The efficiency of microbial bioremediation is profoundly influenced by environmental factors that affect both microbial growth and enzymatic activity.

pH: The pH of the medium is a critical parameter. For the bioremediation of a similar dye, Brown 703, by Pseudomonas aeruginosa, the highest percentage of degradation was observed at a neutral pH. mdpi.com The degradation rate was found to be slower in acidic conditions compared to neutral or alkaline conditions. This is significant as textile industry effluents are often basic in nature. mdpi.com The transport of dye molecules into bacterial cells and the activity of intracellular degrading enzymes are both highly dependent on the external pH. mdpi.com

Temperature: Temperature plays a crucial role in microbial metabolism and, consequently, in the rate of dye degradation. Most bacteria reported for dye degradation are mesophilic, with optimal temperatures typically ranging from 25°C to 40°C. For instance, the degradation of Turquoise Blue dye by Bacillus megaterium was found to be optimal at 37°C. researchgate.net Lower or higher temperatures can significantly reduce the metabolic activity of the microorganisms, thereby decreasing the rate and extent of dye removal. nih.gov

Carbon/Nitrogen Sources: The presence of suitable carbon and nitrogen sources is essential for microbial growth and the production of the enzymes required for dye degradation. globalresearchonline.net Azo dyes are often deficient in carbon, making supplementation necessary for efficient bioremediation. globalresearchonline.net Studies on various reactive dyes have shown that organic carbon sources like starch, glucose, and sucrose, and organic nitrogen sources such as yeast extract and peptone, can significantly enhance the decolorization process. researchgate.netjeb.co.in For example, the decolorization of Remazol Golden Yellow was promoted by the addition of starch and yeast extract for Bacillus sp. jeb.co.in The choice of supplementary sources can be strain-specific and requires optimization for maximal efficiency. researchgate.netidosi.org

Interactive Data Table: Effect of Carbon and Nitrogen Sources on Bacterial Decolorization of Reactive Dyes Note: This data is generalized from studies on various reactive dyes and bacterial species and may not be directly representative of this compound.

Carbon SourceNitrogen SourceTypical Decolorization Efficiency (%)
GlucoseYeast ExtractHigh
StarchPeptoneHigh
SucroseAmmonium (B1175870) ChlorideModerate
LactoseAmmonium SulphateModerate
MaltoseBeef ExtractModerate
Anaerobic and Aerobic Bioremediation Strategies

A sequential anaerobic-aerobic treatment strategy is often the most effective approach for the complete mineralization of azo dyes. wur.nl

Anaerobic Stage: Under anaerobic conditions, the primary step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. wur.nlijcmas.com This reaction is typically carried out by non-specific, cytoplasmic enzymes called azo reductases, leading to the formation of colorless, but potentially hazardous, aromatic amines. nih.govijcmas.com This initial decolorization step is crucial as azo dyes are generally resistant to degradation under aerobic conditions. ijcmas.com

Aerobic Stage: The aromatic amines produced during the anaerobic phase are subsequently degraded, often mineralized, under aerobic conditions. wur.nlnih.gov Aerobic bacteria utilize enzymes like hydroxylases and oxygenases to break down these aromatic intermediates into simpler, less toxic compounds, and ultimately to carbon dioxide and water. researchgate.net This two-stage process ensures both the removal of color and the detoxification of the effluent. For instance, a sequential anaerobic/aerobic system was effective in removing Reactive Black 5, with the anaerobic unit responsible for decolorization and the aerobic unit for the degradation of the resulting aromatic amines.

Enzymatic Degradation Approaches

The use of isolated enzymes offers a more direct and potentially more efficient method for dye degradation, avoiding the complexities of maintaining microbial cultures.

Role of Laccases, Azo-Reductases, Peroxidases, and Phenol Oxidases

Several key oxidoreductase enzymes are involved in the degradation of azo dyes.

Laccases (EC 1.10.3.2): These multi-copper containing enzymes catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, making them highly effective for dye degradation. nih.govnih.gov They work through a non-specific free radical mechanism, which avoids the formation of toxic aromatic amines often produced in reductive processes. nih.govscispace.com Fungal laccases, in particular, have been extensively studied for their ability to decolorize various synthetic dyes. frontiersin.org

Azo-Reductases: These enzymes are central to the anaerobic degradation of azo dyes. nih.gov They catalyze the NAD(P)H-dependent reductive cleavage of the azo bond, leading to decolorization. nih.gov Bacterial azo-reductases are key to the initial step in sequential anaerobic-aerobic treatment systems. nih.gov

Peroxidases (EC 1.11.1.7): Enzymes like lignin (B12514952) peroxidase and manganese peroxidase, commonly produced by white-rot fungi, have a high redox potential and can oxidize a wide variety of recalcitrant compounds, including azo dyes. uobaghdad.edu.iq Horseradish peroxidase (HRP) has also been shown to be an effective biocatalyst for the degradation of reactive dyes in the presence of hydrogen peroxide. nih.gov

Phenol Oxidases: This is a broader category of enzymes that includes laccases and tyrosinases. They catalyze the oxidation of phenolic compounds and are involved in the degradation of dyes containing such structures. scispace.com

Enzyme Activity and Optimization

The catalytic efficiency of enzymes is highly dependent on reaction conditions. Optimization of parameters such as pH, temperature, enzyme concentration, and the presence of redox mediators is crucial for maximizing dye degradation.

For laccases, the optimal pH is often in the acidic range, and activity generally increases with temperature up to a certain point before denaturation occurs. The addition of redox mediators like 1-hydroxybenzotriazole (B26582) (HBT) can enhance the degradation of dyes that are not directly susceptible to laccase oxidation. csic.es Similarly, the activity of peroxidases is dependent on the concentration of hydrogen peroxide. nih.gov Azoreductase activity has been observed over a wide range of temperatures (25 to 85°C) and pH values (4.0 to 9.0), depending on the microbial source. researchgate.net

Interactive Data Table: General Optimized Conditions for Enzymatic Dye Degradation

EnzymeOptimal pH RangeOptimal Temp. Range (°C)Common Mediator/Co-substrate
Laccase3.0 - 6.040 - 60HBT, ABTS
Azo-reductase6.0 - 8.030 - 50NADH/NADPH
Peroxidase4.0 - 7.025 - 50Hydrogen Peroxide (H₂O₂)
Biotransformation Pathways and Metabolite Formation

Understanding the biotransformation pathways and identifying the resulting metabolites is essential for assessing the detoxification of the dye.

The degradation of azo dyes by laccases typically involves an asymmetric cleavage of the azo bond, followed by processes such as deamination, desulfonation, and dihydroxylation, depending on the dye's specific structure. scispace.com This oxidative cleavage can lead to the formation of phenolic compounds and, in some cases, polymerization of reaction products. nih.gov For example, the laccase-mediated degradation of some azo dyes has been shown to produce 1,2-naphthoquinone (B1664529) as a key intermediate. nih.gov

In contrast, the reductive cleavage by azo-reductases breaks the azo linkage to form two separate aromatic amines. researchgate.net For instance, the degradation of Reactive Red 11 was found to produce metabolites such as 5,8-dihydronaphthalen-2-amine and 6-(aminomethyl)-N-benzylnaphthalen-2-amine. researchgate.netresearchgate.net Subsequent aerobic degradation then breaks down these amines. The identification of these metabolites, often through techniques like HPLC and GC-MS, is crucial for confirming the complete mineralization of the parent dye molecule and ensuring the final effluent is non-toxic. nih.gov

Lack of Specific Research Data on Biosorption of this compound

Following a comprehensive and targeted search for scientific literature, it has been determined that there is a significant lack of specific research data focusing on the advanced degradation and remediation of the chemical compound This compound through biosorption utilizing non-viable biomass.

While general principles of biosorption using non-viable biomass like agricultural waste, fungal biomass, and chitosan are well-documented for various dyestuffs, the performance and specific parameters of this process are highly dependent on the molecular structure of the individual dye and the nature of the biosorbent used. Therefore, data from other reactive dyes cannot be accurately extrapolated to this compound.

It is important to note that research does exist for closely related compounds. For instance, a study on the "Effective Removal of Reactive Brown 10 from Aqueous Solution by Using Chitosan Beads" has been published. This research found that chitosan beads, a form of non-viable biomass, could be used for removal, with an optimal pH range of 4–6 and a maximum adsorption capacity of approximately 22 mg/g. The adsorption behavior was well-described by the Langmuir and Brunauer, Emmett and Teller (BET) isotherm models.

However, due to the strict requirement to focus solely on this compound, the findings for C.I. Reactive Brown 10 cannot be substituted or presented as valid for the requested compound. The chemical differences between these dyes, however minor they may seem, can lead to significant variations in their interaction with biosorbents.

Analytical and Spectroscopic Characterization in Degradation Studies

Monitoring Decolorization Efficiency

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary and straightforward technique for quantifying the decolorization of C.I. Reactive Brown 11 during degradation studies. The principle of this method relies on measuring the absorbance of light by the dye solution in the ultraviolet and visible regions of the electromagnetic spectrum. The intensity of the color of the dye solution is directly proportional to its concentration, a relationship described by the Beer-Lambert law.

The chromophore of an azo dye, the azo group (–N=N–) along with associated aromatic structures, is responsible for its color and absorbs light at a characteristic wavelength in the visible region, known as the maximum absorbance wavelength (λmax). researchgate.net The degradation process aims to break down this chromophoric structure. researchgate.net By periodically measuring the absorbance of the dye solution at its λmax, the decrease in color intensity can be monitored. A significant decrease in the absorbance peak indicates the cleavage of the azo bonds and the breakdown of the chromophore, signifying successful decolorization. mdpi.com

The decolorization efficiency is typically calculated using the following formula:

Decolorization (%) = [(Initial Absorbance - Observed Absorbance) / Initial Absorbance] x 100 nih.gov

This calculation provides a quantitative measure of how effectively the treatment process removes the color from the wastewater. nih.gov Researchers use this method to optimize various degradation parameters, such as pH, temperature, and catalyst concentration, by tracking the rate of color removal under different conditions. mdpi.com

Identification and Elucidation of Degradation Products

While UV-Vis spectroscopy confirms color removal, it does not provide information about the chemical nature of the degradation byproducts, which may be colorless but still toxic. Therefore, a combination of chromatographic and spectroscopic techniques is employed to separate, identify, and elucidate the structures of these intermediate compounds.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool used to identify the functional groups present in the original dye molecule and to track the changes in these groups as degradation proceeds. researchgate.net The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. mdpi.com

In the context of this compound degradation, FTIR analysis helps confirm the breakdown of the parent molecule by showing the disappearance of key spectral peaks and the appearance of new ones. jabsonline.org For instance, the disappearance or reduction in the intensity of the peak corresponding to the azo bond (–N=N–), typically found around 1600-1650 cm⁻¹, is direct evidence of chromophore cleavage. researchgate.net Similarly, changes in the regions associated with aromatic rings, sulfonate groups (SO₃), and amine groups (N-H) provide insight into the transformation of the dye. researchgate.netmdpi.com The emergence of new peaks, such as those for hydroxyl (O-H) or carboxyl (C=O) groups, indicates the formation of new, smaller molecules as degradation byproducts. mdpi.com

Table 1: Representative FTIR Spectral Changes During Azo Dye Degradation This table illustrates typical changes observed in FTIR spectra during the degradation of azo dyes like this compound.

Wavenumber (cm⁻¹) Bond/Functional Group Observation During Degradation Implication
~3400 cm⁻¹ O-H, N-H stretching Peak may appear or broaden Formation of alcohols, phenols, or amines
~1620 cm⁻¹ N=N stretching (Azo bond) Peak disappears or decreases significantly Cleavage of the chromophore
~1500-1600 cm⁻¹ C=C stretching (Aromatic) Peak intensity decreases or shifts Breakdown of aromatic rings

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for separating the components of a mixture. jabsonline.org In degradation studies of this compound, HPLC is used to separate the parent dye from the various non-volatile or semi-volatile intermediate products formed during the process. d-nb.info

Samples are injected into a column (commonly a C18 column) and a liquid mobile phase is pumped through. jabsonline.org Different compounds travel through the column at different speeds based on their chemical properties (like polarity and size) and their interaction with the stationary phase, leading to their separation. A detector, often a UV-Vis or photodiode array (PDA) detector, records the presence of each compound as it exits the column. tandfonline.com

The resulting chromatogram shows a series of peaks, with each peak representing a different compound. The time it takes for a compound to travel through the column is its retention time (RT). biorxiv.org During degradation, the peak corresponding to the parent this compound molecule will decrease in intensity (area), while new peaks corresponding to the degradation products will appear at different retention times. d-nb.infobiorxiv.org This confirms that the parent dye is being transformed into other substances. jabsonline.org

Table 2: Illustrative HPLC Data for this compound Degradation This table provides a hypothetical example of HPLC results before and after the degradation of this compound.

Sample Retention Time (min) Peak Area (Arbitrary Units) Identification
Before Degradation (T=0) 5.8 5,200,000 This compound
After Degradation (T=60 min) 2.1 450,000 Intermediate Product A
3.5 890,000 Intermediate Product B

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. lcms.cz This combination is exceptionally powerful for identifying unknown degradation products. nih.gov

After the intermediates are separated by the LC system, they are introduced into the mass spectrometer. The MS ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). epa.gov This provides the exact molecular weight of each degradation product. researchgate.net By analyzing the m/z values of the peaks, researchers can deduce the molecular formulas of the intermediates. researchgate.net Further fragmentation of these ions within the mass spectrometer (tandem MS or MS/MS) can provide structural information, helping to piece together the exact chemical structure of the byproducts. researchgate.net This detailed information is vital for proposing a plausible degradation pathway for this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another hybrid technique used to identify volatile and semi-volatile organic compounds. researchgate.net While many dye degradation intermediates are non-volatile and better suited for LC-MS, GC-MS is essential for identifying the smaller, simpler molecules that may form in the later stages of mineralization.

In GC-MS, the sample mixture is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer. The technique is highly effective for identifying simpler aromatic compounds (like acetophenone (B1666503) or N-methyloaniline), organic acids, and other small molecules that result from the complete breakdown of the dye's complex structure. researchgate.net The identification of these final, simpler products provides evidence of extensive degradation and potential mineralization of this compound into less harmful substances. nih.gov

Assessment of Mineralization

Mineralization is the ultimate goal of any degradation process, signifying the complete conversion of organic pollutants into simpler inorganic substances such as carbon dioxide, water, and mineral acids. The extent of mineralization is a critical indicator of the effectiveness of a wastewater treatment technology in truly eliminating the pollutant, rather than merely transforming it into other, potentially harmful, organic intermediates. Two of the most widely used parameters to quantify mineralization are Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).

Chemical Oxygen Demand (COD) is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic compounds in a water sample. It is a widely used parameter in wastewater analysis to estimate the degree of pollution. In the context of dye degradation studies, a decrease in the COD value over the course of the treatment process indicates a reduction in the concentration of oxidizable organic matter, and thus, progress towards mineralization.

The standard method for COD analysis involves the digestion of a water sample with a strong oxidizing agent, typically potassium dichromate, in a concentrated sulfuric acid medium. The amount of oxidant consumed is proportional to the concentration of oxidizable substances in the sample. This consumption is determined by titrating the remaining oxidant with a standard solution of a reducing agent, such as ferrous ammonium (B1175870) sulfate (B86663).

Table 1: Illustrative COD Removal for Different Reactive Dyes (Note: Data is for illustrative purposes based on studies of other reactive dyes, as specific data for this compound was not found.)

Reactive DyeTreatment ProcessCOD Removal EfficiencyReference
C.I. Reactive Red 141Heterogeneous Fenton-likeUp to 81% scispace.com
General Reactive Dye WWH2O2/pyridine/Cu (II)Up to 73% cabidigitallibrary.org
C.I. Reactive Yellow 17 & Blue 4ElectrooxidationData not specified

Total Organic Carbon (TOC) is a direct measure of the total amount of carbon bound in organic compounds within a water sample. Unlike COD, which can also be influenced by the oxidation of inorganic substances, TOC is specific to organic molecules. Therefore, TOC measurement is considered a more direct and accurate method for assessing the mineralization of organic pollutants like this compound. A decrease in TOC confirms that the organic carbon in the dye molecules is being converted to inorganic carbon, primarily CO2.

TOC analysis typically involves the high-temperature combustion or chemical oxidation of the organic matter in the sample to convert it to carbon dioxide. The resulting CO2 is then detected and quantified, usually by a non-dispersive infrared (NDIR) detector. The TOC value is then calculated by subtracting the inorganic carbon (which is measured separately or removed prior to oxidation) from the total carbon measured.

Specific research detailing the TOC removal during the degradation of this compound is limited. However, the application of TOC analysis is well-documented for other reactive dyes. For example, in the degradation of Reactive Black 5, TOC removal was a key metric to evaluate the performance of an electro-Fenton system. researchgate.net Studies on the ozonation of synthetic batik wastewater containing Reactive Black 5 and Reactive Orange 16 also tracked the decrease in TOC concentrations to assess mineralization. mdpi.com In another study on Reactive Green 12, the TOC was monitored during photocatalytic degradation to understand the extent of mineralization. researchgate.net These studies highlight that while decolorization may occur relatively quickly, a corresponding rapid decrease in TOC is not always observed, indicating the formation of colorless organic intermediates. mdpi.com

Table 2: Example of TOC Removal in Reactive Dye Degradation (Note: This table is illustrative and based on findings for other reactive dyes due to the absence of specific data for this compound.)

Reactive DyeTreatment ProcessTOC Removal EfficiencyReference
Reactive Black 5Electro-Fenton55.56% researchgate.net
Reactive Black 5 & Orange 16Ozonation + BiodegradationSignificant reduction mdpi.com
Reactive Green 12PhotocatalysisMonitored, data varies researchgate.net

Morphological and Structural Analysis of Materials

In many advanced degradation processes, particularly those involving heterogeneous catalysis or adsorption, the physical and chemical properties of the materials used (catalysts, adsorbents) are critical to their performance. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are employed to characterize these materials before and after the degradation process to understand their morphology, structure, and stability.

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface topography of a material. In the context of dye degradation, SEM is used to examine the morphology of catalysts or adsorbents. This analysis can reveal information about particle size, shape, porosity, and surface texture, all of which can influence the material's activity and efficiency. By comparing SEM images of a material before and after its use in the degradation process, researchers can identify any changes in its physical structure, such as agglomeration, corrosion, or fouling, which might affect its reusability.

For instance, a study on the removal of Reactive Brown 10, a closely related dye, utilized SEM to analyze the surface morphology of chitosan (B1678972) beads used as an adsorbent. The analysis showed that the wrinkled polymeric network of the chitosan beads did not significantly change after the adsorption process, indicating good morphological stability. usm.my In other studies, SEM has been used to characterize the structure of photocatalysts like ZnFe2O4 and GO-ZnFe2O4 composites for the degradation of other reactive dyes. researchgate.net

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a material. In catalyst characterization, XRD is used to identify the crystalline phases present, determine the degree of crystallinity, and calculate the crystallite size. This information is crucial for understanding the catalytic properties of a material, as different crystalline phases of the same compound can exhibit vastly different activities. XRD analysis can also be used to confirm the successful synthesis of a desired catalyst, detect any impurities, and monitor changes in the crystal structure that may occur during the degradation process.

While specific XRD studies on catalysts for this compound degradation are not prominent in the available literature, the technique is fundamental in the broader field of photocatalytic dye degradation. For example, XRD has been employed to characterize the formation and crystal structure of various photocatalysts such as CoFe2O4–gC3N4 nanocomposites and ZnFe2O4, which have been used for the degradation of other dyes. researchgate.netnih.gov These analyses confirm the phase purity and crystallinity of the synthesized catalysts, which are essential for their photocatalytic efficiency.

Mechanistic Insights and Reaction Pathway Elucidation

Cleavage Mechanisms of Chromophore Groups (e.g., Azo Bonds)

The initial and most critical step in the degradation of azo dyes is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This process, known as decolorization, can be achieved through various mechanisms, primarily reductive or oxidative cleavage.

Reductive Cleavage: Under anaerobic or anoxic conditions, the azo bond is typically cleaved reductively by microorganisms. This biological process is often facilitated by azoreductase enzymes, which transfer electrons from electron donors (like NADH) to the azo bond, breaking it and forming two aromatic amines. mdpi.comnih.gov This enzymatic reduction is a common pathway in microbial degradation. ijcmas.com Chemical reduction can also be employed, for instance, using reagents like sodium dithionite.

Oxidative Cleavage: Advanced Oxidation Processes (AOPs), such as ozonation, Fenton/photo-Fenton reactions, and photocatalysis, generate highly reactive species, particularly hydroxyl radicals (•OH). These radicals can attack the azo bond, leading to its cleavage. For instance, in a photo-Fenton-like process for the degradation of Reactive Brilliant Red X-3B, it was proposed that •OH radicals attack the chromophore group, leading to rapid decolorization. mdpi.com Similarly, during the ozonation of other reactive dyes, ozone can directly attack the azo group or generate hydroxyl radicals that participate in the cleavage.

Formation and Fate of Intermediate Metabolites

Following the initial cleavage of the azo bond, a variety of intermediate metabolites are formed. The identification of these intermediates is crucial for elucidating the complete degradation pathway and assessing the detoxification of the dye wastewater.

In the degradation of azo dyes containing naphthalene (B1677914) rings, such as 1-diazo-2-naphthol-4-sulfonic acid, a multitude of aromatic compounds of varying complexity have been identified using techniques like UPLC-(ESI)-TOF-HRMS. nih.gov The degradation of Reactive Brilliant Red X-3B, which also contains a naphthalene ring, was found to produce smaller molecular acids or aldehydes after the initial chromophore cleavage. mdpi.com

For C.I. Reactive Brown 11, the initial aromatic amines formed would likely undergo further transformations. These transformations can include:

Deamination and Desulfonation: The amino (–NH2) and sulfonic acid (–SO3H) groups attached to the aromatic rings are often removed. The amino groups can be released as ammonia, while the sulfonic acid groups are typically converted to sulfate (B86663) ions. mdpi.com

Hydroxylation: Hydroxyl radicals can attack the aromatic rings, introducing hydroxyl (–OH) groups. This hydroxylation often precedes the opening of the aromatic ring.

Ring Opening: The hydroxylated aromatic rings can be further attacked by reactive species, leading to the cleavage of the ring structure and the formation of smaller aliphatic compounds.

The ultimate fate of these intermediates is their mineralization into simpler, non-toxic inorganic compounds such as carbon dioxide, water, and inorganic ions (e.g., sulfate, nitrate, and chloride). However, the complete mineralization of the dye and its intermediates can be challenging, and in some cases, recalcitrant organic acids may persist. nih.gov

The following table summarizes intermediate metabolites identified during the degradation of a related reactive dye, providing an insight into the types of compounds that might be formed from this compound degradation.

Parent Dye Degradation Process Identified Intermediate Metabolites Reference
1-diazo-2-naphthol-4-sulfonic acidFenton Process19 aromatic compounds of different sizes and complexity, short-chain carboxylic acids nih.gov
Reactive Brilliant Red X-3BPhoto-Fenton-like Processo-hydroxybenzenediazonium salt, small molecular acids or aldehydes mdpi.com

Proposed Degradation Pathways for this compound and Related Dyes

Based on the degradation mechanisms of structurally similar azo dyes, a plausible degradation pathway for this compound can be proposed. The degradation would likely initiate with the cleavage of the azo bond, leading to the formation of primary aromatic amines.

For instance, the degradation of Reactive Brilliant Red X-3B in a UV/Mn2+-H2O2 system is thought to involve the attack of hydroxyl radicals on the ortho position of the hydroxyl and amino groups, breaking the chromophore. mdpi.com This is followed by the release of nitrogen gas and further oxidation of the resulting intermediates. The sulfonic acid groups on the naphthyl ring are broken down to form sulfate ions, and the chlorine atom on the triazine ring (a common reactive group in reactive dyes) is replaced by a hydroxyl group. mdpi.com

A generalized degradation pathway for this compound can be hypothesized as follows:

Azo Bond Cleavage: The –N=N– bond is broken either reductively or oxidatively, resulting in the formation of two primary aromatic amines.

Modification of Functional Groups: The resulting amines undergo deamination and desulfonation.

Aromatic Ring Hydroxylation: The aromatic rings (naphthalene and benzocyclopentene derivatives) are hydroxylated.

Ring Opening and Mineralization: The hydroxylated rings are opened, forming smaller aliphatic compounds (e.g., carboxylic acids), which are eventually mineralized to CO2, H2O, and inorganic ions.

The following table outlines proposed degradation pathways for related reactive dyes, which can serve as a model for this compound.

Dye Degradation Method Proposed Pathway Highlights Reference
Reactive Brilliant Red X-3BUV/Mn2+-H2O2•OH attack on chromophore, N2 release, desulfonation, and dechlorination of triazine ring. mdpi.com
1-diazo-2-naphthol-4-sulfonic acidFenton ProcessFast degradation of azo group, formation of quinoidal structures, and eventual formation of resistant carboxylic acids. nih.gov

Influence of Dye Structure on Degradation Pathways and Efficiency

The molecular structure of an azo dye plays a pivotal role in determining its degradation pathway and the efficiency of the degradation process. Key structural features that influence degradability include the type and position of substituent groups on the aromatic rings, the number of azo bonds, and the nature of the aromatic rings themselves.

Substituent Groups: Electron-releasing groups (like –OH and –NH2) and electron-withdrawing groups (like –SO3Na) attached to the aromatic rings can significantly affect the degradation mechanism. For example, in a study on the photodegradation of different azo dyes, it was found that strong electron-releasing groups had a positive effect on oxidation. nih.gov The presence of sulfonic acid groups can increase the solubility of the dye but may also make it more resistant to degradation. However, a higher number of sulfonic groups can also increase the adsorbability of the dye onto a catalyst, potentially enhancing the photocatalytic degradation rate. nih.gov

Azo Bonds: A higher number of azo bonds can increase the rate of decolorization as these bonds are the most active sites for oxidation by hydroxyl radicals or reduction by electrons. nih.gov

The table below summarizes the influence of structural components on the degradation of azo dyes.

Structural Feature Influence on Degradation Reference
Electron-releasing groups (e.g., -OH, -NH2)Can have a positive effect on oxidation. nih.gov
Electron-withdrawing groups (e.g., -SO3Na)Can affect electron density and reactivity. nih.gov
Number of azo bondsA higher number can increase the rate of decolorization. nih.gov
Naphthalene ringsCan lead to a more complex degradation pathway with more intermediates. nih.govresearchgate.net

Computational and Modeling Approaches in Reactive Dye Research

Density Functional Theory (DFT) for Molecular Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as dye molecules. nih.govnih.gov In the context of C.I. Reactive Brown 11, DFT can be employed to predict its molecular reactivity and spectroscopic properties. nih.gov By calculating electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can infer the dye's susceptibility to nucleophilic and electrophilic attack, which is crucial for understanding its fixation mechanism onto textile fibers. mdpi.com

Detailed research findings from DFT studies on analogous azo dyes provide a framework for what could be expected for this compound. For instance, the calculated energies of frontier molecular orbitals (HOMO and LUMO) are indicative of the dye's chemical reactivity and kinetic stability.

PropertyDescriptionRelevance to this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons in a chemical reaction.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater tendency to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller energy gap implies that the molecule is more easily excited and therefore more reactive. mdpi.com
Dipole Moment A measure of the polarity of the molecule.Influences the solubility of the dye in different solvents and its interaction with textile fibers.

Response Surface Methodology (RSM) for Process Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. ijesd.orgpjoes.com In the context of this compound, RSM can be applied to optimize dyeing conditions to achieve maximum color yield and fixation efficiency, while minimizing environmental impact. asrjetsjournal.orgscispace.com This methodology allows for the simultaneous study of the effects of several process variables, such as temperature, pH, salt concentration, and dye concentration. asrjetsjournal.org

A central composite design (CCD) is often employed in RSM to create a model that describes the relationship between the independent variables and the response (e.g., color strength). researchgate.net The data obtained from the experimental design is then used to fit a polynomial equation, which can be visualized as a 3D response surface plot. ijesd.org This graphical representation helps in identifying the optimal operating conditions for the dyeing process. asrjetsjournal.org For example, RSM has been successfully used to optimize the removal of reactive dyes from wastewater using advanced oxidation processes. pjoes.com

The following table illustrates a hypothetical experimental design for optimizing the dyeing of cotton with this compound using RSM.

RunTemperature (°C)pHSalt Conc. (g/L)Color Strength (K/S)
160104015.2
280104018.5
360124016.8
480124019.1
560106017.5
680106020.3
760126018.9
880126021.5
970115022.1
1070115022.3

Statistical Experimental Design for Variable Isolation and Interaction Assessment

Statistical experimental design is a powerful tool for systematically investigating the effects of multiple variables on a process. ieomsociety.org Techniques such as factorial design and Plackett-Burman design are used to screen for significant factors and to study the interactions between them. nih.gov In research related to this compound, these methods can be used to identify the key parameters that influence its application in dyeing or its removal from effluents. ieomsociety.orgnih.gov

By systematically varying factors like temperature, pH, and the concentration of auxiliaries, researchers can isolate the main effects of each variable and also uncover important interactions. ieomsociety.org For instance, a two-level factorial design could be used to study how temperature and salt concentration jointly affect the dye's exhaustion and fixation on cotton fibers. The analysis of variance (ANOVA) is then used to determine the statistical significance of each factor and interaction. mdpi.com This approach leads to a more comprehensive understanding of the system and allows for the development of robust and efficient processes. nih.gov

An example of a 2³ factorial design to assess the effect of three variables on the dyeing efficiency of this compound is presented below.

FactorLevel 1 (-)Level 2 (+)
A: Temperature 50°C70°C
B: pH 10.511.5
C: Time 45 min75 min

Kinetic and Isotherm Modeling for Prediction and Interpretation

Kinetic and isotherm models are essential for describing the rate and equilibrium of processes such as the adsorption of this compound onto various materials for wastewater treatment. hist.hrnih.gov These models provide a mathematical description of the dye's behavior and are crucial for the design of effective remediation systems. hist.hr

Kinetic Modeling:

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to analyze the rate of dye adsorption. frontiersin.orgacs.org The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. rsc.org The pseudo-second-order model, on the other hand, assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. frontiersin.orgrsc.org By fitting experimental data to these models, the rate constants and the equilibrium adsorption capacity can be determined. frontiersin.org

Kinetic ModelEquationKey Parameters
Pseudo-first-order ln(qe - qt) = ln(qe) - k1tqe (equilibrium adsorption capacity), k1 (rate constant) researchgate.net
Pseudo-second-order t/qt = 1/(k2 * qe²) + t/qeqe (equilibrium adsorption capacity), k2 (rate constant) rsc.org

Isotherm Modeling:

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. nih.govnih.gov The Langmuir and Freundlich isotherm models are two of the most commonly used models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.nettlr-journal.com The Freundlich model is an empirical equation that describes multilayer adsorption onto a heterogeneous surface. nih.govresearchgate.net

Isotherm ModelEquationKey Parameters
Langmuir Ce/qe = 1/(KL * qm) + Ce/qmqm (maximum monolayer adsorption capacity), KL (Langmuir constant) core.ac.uk
Freundlich log(qe) = log(KF) + (1/n) * log(Ce)KF (Freundlich constant related to adsorption capacity), n (adsorption intensity) nih.gov

By applying these models to experimental data for this compound, researchers can gain a deeper understanding of the adsorption mechanism and design more efficient treatment processes. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Materials for Enhanced Reactive Dye Removal

The quest for efficient and cost-effective methods to remove reactive dyes like C.I. Reactive Brown 11 from textile effluents has spurred significant research into the design and synthesis of novel adsorbent materials. The primary goal is to develop adsorbents with high removal efficiency, even at low dye concentrations, that are also economically viable and environmentally friendly. nih.gov Key characteristics for a high-performance adsorbent include a large surface area, high porosity, small pore diameter, and appropriate surface chemistry to facilitate strong adsorption capacity. nih.gov

Recent research has focused on creating composite materials that leverage the synergistic properties of different components. For example, a novel composite of Fe3O4@MnO2@Al2O3 was synthesized via a coprecipitation method for the removal of crystal violet dye, demonstrating removal efficacy of over 99%. jeeng.netresearchgate.net Such magnetic composites offer the additional advantage of easy separation from the treated wastewater using a magnetic field. Another area of innovation is the use of carbon-supported metal oxides. Iron oxide sorbents immobilized on carbon foam derived from natural sources have shown promise for dye removal, with the iron content directly influencing the adsorption capacity. nih.gov

Furthermore, waste materials are being explored as precursors for new adsorbents, aligning with the principles of a circular economy. For instance, adsorbents prepared from waste cotton knitted fabric have been investigated for the removal of textile reactive dyes from aqueous solutions. researchgate.net Chitosan (B1678972), a biopolymer derived from crustacean shells, and its derivatives are also being extensively studied as biosorbents due to their cationic nature, which allows for effective binding of anionic reactive dyes. whiterose.ac.uk Cross-linked chitosan-based hydrogels, in particular, have demonstrated outstanding removal capabilities for reactive dyes. researchgate.net

Interactive Table: Comparison of Novel Adsorbent Materials

Adsorbent Material Synthesis Method Key Features Removal Efficacy
Fe3O4@MnO2@Al2O3 Composite Coprecipitation Magnetic, High Surface Area >99% for Crystal Violet
Carbon-Supported Iron Oxide Immobilization on Carbon Foam High Adsorption Capacity, Dependent on Metal Loading Up to 40.44% for Methylene Blue with 100mg dose
Waste Cotton Fabric Adsorbent - Cost-effective, Sustainable Potential for Reactive Dye Removal

Development of Integrated and Hybrid Treatment Systems for Complex Effluents

Given the complex and recalcitrant nature of textile wastewater containing this compound, a single treatment method is often insufficient to achieve complete remediation. bohrium.com Consequently, the development of integrated and hybrid treatment systems that combine different physical, chemical, and biological processes has become a major research focus. uow.edu.au These hybrid approaches aim to overcome the limitations of individual techniques, leading to more effective and robust treatment of complex effluents. iwaponline.comresearchgate.net

A common strategy involves combining advanced oxidation processes (AOPs) with biological treatments. mdpi.com AOPs, such as ozonation, Fenton processes, and photocatalysis, are highly effective at breaking down the complex aromatic structures of reactive dyes, thereby reducing their color and toxicity. researchgate.net However, AOPs can be cost-prohibitive for treating large volumes of wastewater with high dye concentrations. uow.edu.au By using AOPs as a pre-treatment step, the complex dye molecules can be partially degraded into more biodegradable intermediates, which can then be more easily removed by conventional biological treatment methods like activated sludge processes. iwaponline.commdpi.com

Another promising hybrid approach is the integration of membrane filtration with other treatment processes. uow.edu.au For instance, nanofiltration can be used to treat dye bath effluents after biological treatment, resulting in a permeate that meets reuse standards. uow.edu.au Membrane bioreactors (MBRs) combined with photocatalytic membrane reactors have also been shown to be efficient for treating high-color and mixed dye-containing effluents. iwaponline.com Additionally, the combination of coagulation with AOPs has been reported to enhance treatment performance. Chemical coagulation following a Fenton's treatment, for example, can reduce floc-settling time and enhance decolorization. uow.edu.au

Mechanistic Understanding at the Molecular Level for Improved Remediation

A deeper understanding of the degradation mechanisms of reactive dyes at the molecular level is crucial for optimizing existing remediation technologies and designing more effective ones. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC/MS), are being employed to identify the intermediate byproducts formed during the degradation of reactive dyes. researchgate.net This allows researchers to propose detailed degradation pathways.

For instance, in photocatalytic degradation, reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−) play a key role in breaking down the dye molecule. researchgate.net The degradation of a reactive dye can involve several steps, including the cleavage of the azo bond (–N=N–), which is often responsible for the color, desulfonation, and the opening of aromatic rings. mdpi.com The identification of smaller molecular weight intermediates, such as malonic acid, maleic acid, and oxalic acid, confirms the progressive mineralization of the parent dye molecule into less harmful substances. researchgate.net

Similarly, in Fenton and photo-Fenton-like processes, the generation of highly reactive hydroxyl radicals is the primary driver of dye degradation. mdpi.com The reaction mechanism involves the attack of these radicals on the dye's chromophoric groups, leading to decolorization and the eventual breakdown of the molecule. mdpi.com Understanding the specific reaction pathways and the influence of various operational parameters, such as pH and the concentration of catalysts and oxidants, allows for the fine-tuning of these processes to maximize their efficiency for the degradation of dyes like this compound. mdpi.commdpi.com

Scalability and Economic Viability of Advanced Treatment Technologies

While many advanced treatment technologies show great promise at the laboratory scale, their scalability and economic viability are critical factors for their successful implementation in the textile industry. nih.gov Advanced oxidation processes (AOPs), for example, have demonstrated high efficiency in degrading reactive dyes but can be energy-intensive and costly, which may limit their application for treating large volumes of wastewater. iwaponline.comresearchgate.net To address this, research is focused on improving the energy efficiency of AOPs, for instance, through the development of more efficient catalysts for catalytic ozonation, which can reduce energy consumption compared to single ozonation. mdpi.com

Hybrid treatment systems that combine the strengths of different technologies can also offer a more economically viable solution. For example, using a less expensive pre-treatment method like coagulation to remove a significant portion of the dye load can reduce the operational cost of a subsequent, more expensive AOP polishing step. uow.edu.au Ultimately, the most economically viable solution will likely involve a customized, multi-stage treatment approach that is tailored to the specific characteristics of the wastewater from a particular textile facility. researchgate.net

Addressing Innovation Gaps in Dye Fixation and Hydrolysis Reduction

A significant challenge in the application of reactive dyes like this compound is the competing reaction of hydrolysis, where the dye reacts with water instead of the textile fiber. textiletoday.com.bdtextileapex.com This not only reduces the efficiency of the dyeing process, leading to lower color yield, but also increases the amount of unfixed, hydrolyzed dye in the effluent, which then requires extensive treatment. textileapex.commdpi.com Addressing this issue through innovations in dye chemistry and dyeing processes is a key area of future research.

One approach is the development of new reactive dyes with higher fixation rates. This has been achieved through the introduction of bifunctional reactive dyes, which contain two reactive groups, increasing the probability of covalent bond formation with the fiber. researchgate.net These can be either homo-bifunctional (with two identical reactive groups) or hetero-bifunctional (with two different reactive groups). researchgate.net

Improving the dyeing process itself is another critical area. This includes optimizing parameters such as temperature, pH, and dyeing time to favor the fixation reaction over hydrolysis. textileapex.com For instance, maintaining the temperature below 40°C during dye dissolving and application can help minimize hydrolysis. textileapex.com The use of resist salts, which act as mild oxidizing agents, in the print paste can also mitigate hydrolysis during the steaming process. textiletoday.com.bd Furthermore, innovative dyeing techniques, such as spray dyeing combined with wet fixation and drying treatments, are being explored to enhance dye fixation rates while reducing water and energy consumption. nih.gov The development of dye transfer inhibitors (DTIs), such as poly(vinylpyridine-N-oxide) polymers, for use in the wash-off process can also improve the efficiency of removing hydrolyzed dye, thereby reducing water and energy consumption. mdpi.comwhiterose.ac.uk

Q & A

Q. How do competitive reaction pathways in the degradation of this compound influence the selection of analytical methods for byproduct identification?

  • Methodological Answer : Employ tandem analytical techniques (e.g., GC-MS coupled with ion chromatography) to capture volatile and ionic byproducts. Use isotopic labeling (e.g., ¹⁸O-H₂O) to trace hydroxyl radical participation. Quantify pathway dominance via kinetic isotope effect studies .

Guidance for Data Analysis and Contradiction Resolution

  • Data Reliability : Assess uncertainties via error propagation analysis and report confidence intervals. Use Grubbs’ test to identify outliers in replicate experiments .
  • Literature Conflicts : Perform meta-analyses of published kinetic data, adjusting for differences in experimental setups (e.g., catalyst leaching rates in Fenton systems). Highlight methodological discrepancies in review articles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.